molecular formula C18H21NO3S B2432900 (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798403-67-4

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2432900
CAS No.: 1798403-67-4
M. Wt: 331.43
InChI Key: ZUNMWWSLFHIVIC-VMPITWQZSA-N
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Description

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound characterized by the presence of a furan ring, a methoxyethyl group, and a methylthio-substituted phenyl group

Properties

IUPAC Name

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-12-10-19(13-16-9-11-22-14-16)18(20)8-5-15-3-6-17(23-2)7-4-15/h3-9,11,14H,10,12-13H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNMWWSLFHIVIC-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C=CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CC1=COC=C1)C(=O)/C=C/C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide typically involves a multi-step process. One common approach is the reaction of furan-3-ylmethylamine with 2-methoxyethylamine to form an intermediate, which is then reacted with 3-(4-(methylthio)phenyl)acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the methylthio group can be oxidized under appropriate conditions.

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid derivatives, while reduction of the acrylamide moiety can produce the corresponding amine.

Scientific Research Applications

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets. The furan ring and the acrylamide moiety can interact with enzymes or receptors, modulating their activity. The methoxyethyl and methylthio groups can enhance the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
  • (E)-N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
  • (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(ethylthio)phenyl)acrylamide

Uniqueness

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the methoxyethyl group enhances its solubility and reactivity, while the methylthio-substituted phenyl group contributes to its potential biological activities.

Biological Activity

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses based on available literature.

  • Molecular Formula : C₁₈H₂₁NO₃S
  • Molecular Weight : 331.4 g/mol
  • CAS Number : 1798403-67-4

The biological activity of this compound appears to be linked to its structural features, particularly the furan ring and the methylthio group. These functional groups are known to interact with biological targets, influencing pathways related to cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Tumor Growth : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of established antitumor agents, suggesting its potential as an anticancer drug .
  • Antioxidant Activity : Studies indicate that the compound may exhibit antioxidant properties by reducing oxidative stress markers in cells, thereby protecting against DNA damage .

Biological Activity Studies

A variety of studies have evaluated the biological activity of this compound, focusing on its anticancer and cytoprotective effects.

Anticancer Activity

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
    • It was found to induce apoptosis in cancer cells through the activation of caspase pathways.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent against cancers such as melanoma and prostate cancer .

Cytoprotective Effects

Research has highlighted the protective effects of this compound against DNA damage induced by carcinogens. In cellular models exposed to oxidative stress:

  • The compound significantly reduced DNA strand breaks.
  • It improved mitochondrial membrane potential, indicating enhanced cellular health under stress conditions .

Data Summary Table

Study Type Findings Reference
In VitroInduced apoptosis in cancer cell lines; reduced growth rates
In VivoDecreased tumor size in animal models
CytoprotectionReduced DNA damage from oxidative stress; improved mitochondrial function

Case Studies

  • Melanoma Treatment : A study involving melanoma xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume and weight compared to untreated controls.
  • Prostate Cancer Models : In prostate cancer studies, the compound exhibited a strong ability to inhibit tumor growth and induced apoptosis via the mitochondrial pathway, suggesting a promising avenue for treatment strategies .

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